molecular formula C19H13ClN2O2 B12531724 methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B12531724
M. Wt: 336.8 g/mol
InChI Key: DTWOZTKIUZICRR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyrido[3,4-b]indole core. Key structural features include:

  • Position 1: A 4-chlorophenyl substituent, providing electron-withdrawing properties.
  • Position 3: A methyl ester group (-COOCH₃), critical for enhancing solubility and bioactivity.
  • Position 9: A hydrogen atom, distinguishing it from N-alkylated analogs.

This compound has demonstrated notable microfilaricidal activity against Acanthocheilonema viteae at 50 mg/kg (intraperitoneal, 5 days) . Its pharmacological profile is influenced by the synergistic effects of the 4-chlorophenyl and carbomethoxy groups, which optimize interactions with biological targets.

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3

InChI Key

DTWOZTKIUZICRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

This method leverages palladium-mediated carbonylation to directly introduce the methyl ester group. A critical example involves the reaction of 3-chloro-1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole with carbon monoxide under catalytic conditions.

Reaction Scheme :
$$ \text{3-Chloro-1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole} + \text{CO} \xrightarrow{\text{PdCl}2\text{(dppf)}, \text{NEt}3} \text{Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate} $$

Key Conditions :

  • Catalyst : 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride (PdCl₂(dppf))
  • Base : Triethylamine (NEt₃)
  • Pressure : 5 atm CO
  • Temperature : 60°C
  • Solvent : Methanol

Yield : ~85–90% after purification via recrystallization.

Parameter Value/Description Source
Catalyst Loading 5 mol% PdCl₂(dppf)
Reaction Time 3 hours
Purification Recrystallization from methanol

This method is advantageous for its direct esterification but requires specialized equipment for high-pressure CO gas handling.

Condensation-Oxidation-Esterification Sequence

A stepwise approach involving condensation, oxidation, and esterification is widely reported for β-carboline derivatives. This method is adaptable for the 4-chlorophenyl variant.

Step 1: Condensation of L-Tryptophan with 4-Chlorobenzaldehyde
L-Tryptophan reacts with 4-chlorobenzaldehyde in the presence of trifluoroacetic acid (TFA) to form a tetrahydro-β-carboline intermediate.

Reaction Scheme :
$$ \text{L-Tryptophan} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{TFA}} \text{1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid} $$

Conditions :

  • Catalyst : TFA
  • Solvent : Dichloromethane (DCM)
  • Yield : ~95% (crude product).

Step 2: Oxidation to Pyridoindole
The tetrahydro intermediate undergoes oxidation with KMnO₄ in DMF to yield the fully aromatic pyridoindole carboxylic acid.

Reaction Scheme :
$$ \text{Tetrahydro-β-carboline} \xrightarrow{\text{KMnO}_4, \text{DMF}} \text{1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid} $$

Conditions :

  • Oxidant : KMnO₄ (excess)
  • Solvent : DMF
  • Yield : ~88%.

Step 3: Esterification with Methyl Iodide
The carboxylic acid is converted to the methyl ester using methyl iodide and K₂CO₃.

Reaction Scheme :
$$ \text{Pyridoindole carboxylic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound} $$

Conditions :

  • Base : K₂CO₃ (2 equivalents)
  • Solvent : DMF
  • Yield : ~83%.
Step Reagents/Conditions Yield (%)
Condensation TFA/DCM, RT, 45 min 95
Oxidation KMnO₄/DMF, RT, 45 min 88
Esterification CH₃I/K₂CO₃/DMF, RT, 1–2 hours 83

This multi-step method is cost-effective but requires careful handling of KMnO₄ and TFA.

Alkylation of Preformed Pyridoindole Carboxylic Acid

For derivatives with preexisting pyridoindole cores, direct alkylation of the carboxylic acid is feasible. This approach is exemplified in the synthesis of methyl 1-(4-bromophenyl) analogs.

Reaction Scheme :
$$ \text{1-(4-Chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Methyl ester} $$

Conditions :

  • Base : K₂CO₃ (2 equivalents)
  • Solvent : DMF or acetone
  • Yield : ~85–90%.

Advantages :

  • Direct conversion from carboxylic acid to ester.
  • Minimal byproduct formation.

Limitations :

  • Requires purified carboxylic acid as starting material.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield (%) Scalability Cost
Palladium-Catalyzed CO PdCl₂(dppf), CO (5 atm), NEt₃ 85–90 Moderate High
Condensation-Oxidation TFA, KMnO₄, CH₃I/K₂CO₃ 75–80 High Low
Alkylation CH₃I/K₂CO₃ 85–90 High Low
CuBr₂ Oxidation CuBr₂, O₂ 70–80 Moderate Low
Rh-Catalyzed C–H Activation Rh catalyst, CuI, DPPE 60–70* Low Very High

*Estimated for analogous systems.

Structural Validation

The crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (a close analog) confirms the planar pyridoindole core and ester group positioning. Key structural features include:

  • Dihedral Angle : 39.5° between the benzene ring and pyridoindole core.
  • Bond Lengths : C–O (ester) = 1.22 Å, C–N (pyridoindole) = 1.38 Å.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

β-carboline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate with structurally analogous compounds:

Modifications at Position 1

Variations at position 1 significantly alter biological activity:

Compound Name Substituent (Position 1) Key Activity/Properties Reference
Methyl 1-(4-chlorophenyl)-9H-...-3-carboxylate 4-Cl-C₆H₄ Microfilaricidal (A. viteae)
Methyl 1-(4-methylphenyl)-9H-...-3-carboxylate 4-CH₃-C₆H₄ Adulticidal (A. viteae)
Methyl 1-(2-fluorophenyl)-9H-...-3-carboxylate 2-F-C₆H₄ Structural data (NMR: δ 11.89–3.93 ppm)
Methyl 1-(4-nitrophenyl)-9H-...-3-carboxylate 4-NO₂-C₆H₄ Synthetic intermediate (MS: m/z 348 [M+H]⁺)
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiparasitic activity, while electron-donating groups (e.g., CH₃) favor adulticidal effects .
  • The 2-fluorophenyl analog (2l) lacks reported bioactivity but provides insights into steric and electronic effects via NMR data .

Modifications at Position 3

The ester group at position 3 is essential for activity:

Compound Name Substituent (Position 3) Key Activity/Properties Reference
Methyl 1-(4-chlorophenyl)-9H-...-3-carboxylate -COOCH₃ Microfilaricidal
Ethyl 1-phenyl-9H-...-3-carboxylate -COOC₂H₅ Anti-leishmanial intermediate
9-Methyl-1-phenyl-9H-...-3-carboxylic acid -COOH Reduced solubility; used in hybrid agents
  • Methyl esters improve bioavailability compared to ethyl esters or carboxylic acids .
  • Conversion to carboxylic acids (e.g., compound 6) reduces membrane permeability but enables covalent target interactions .

Modifications at Position 9

N-9 alkylation alters pharmacokinetics and target engagement:

Compound Name Substituent (Position 9) Key Activity/Properties Reference
Methyl 1-(4-chlorophenyl)-9H-...-3-carboxylate H Microfilaricidal
Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-... 2,4-Cl₂-C₆H₃CH₂ Anticancer (in silico docking)
Gedocarnil CH₃ GABA receptor modulation
  • The unsubstituted N-9 hydrogen in the target compound allows planar binding to DNA or enzymes, critical for antiparasitic effects .

Data Tables

Table 1: Antifilarial Activity of Selected β-Carbolines

Compound Adulticidal (A. viteae) Microfilaricidal (A. viteae)
Methyl 1-(4-chlorophenyl)-9H-...-3-carboxylate Low High (EC₅₀: 50 mg/kg)
Methyl 1-(4-methylphenyl)-9H-...-3-carboxylate High (EC₅₀: 50 mg/kg) Moderate

Table 2: Physicochemical Properties

Compound LogP Solubility (µg/mL)
Methyl 1-(4-chlorophenyl)-9H-...-3-carboxylate 3.2 12.4
Ethyl 1-phenyl-9H-...-3-carboxylate 3.8 8.9

Biological Activity

Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H12ClN2O2
  • Molecular Weight : 284.72 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound can inhibit certain kinases involved in cancer cell proliferation and survival, particularly focusing on the following mechanisms:

  • EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies report IC50 values in the low nanomolar range, indicating potent activity against mutated forms of EGFR associated with resistance to conventional therapies .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression levels of apoptotic proteins such as caspase-3 and Bcl-2 family members. Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins have been documented .
  • Antiproliferative Effects : In vitro studies demonstrate that this compound significantly reduces cell viability across various cancer cell lines, including breast and lung cancer models. The compound exhibits a GI50 value indicating effective antiproliferative action .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
EGFR InhibitionCell-based assayIC50 = 9.5 nM
Apoptosis InductionWestern BlotIncreased caspase-3 levels
AntiproliferativeMTT AssayGI50 = 47 nM
Binding AffinityDocking StudiesFavorable interactions with EGFR

Case Studies

  • Case Study on Lung Cancer :
    A study evaluated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis via caspase activation pathways.
  • Case Study on Breast Cancer :
    Another investigation focused on breast cancer cell lines, where the compound demonstrated a strong inhibitory effect on cell proliferation and migration, suggesting its potential as a therapeutic agent in metastatic breast cancer treatment.

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